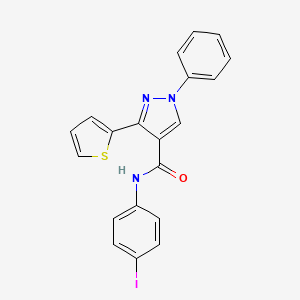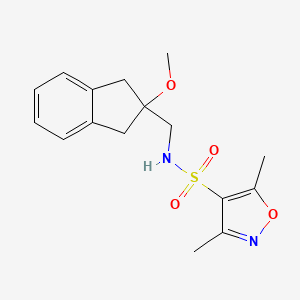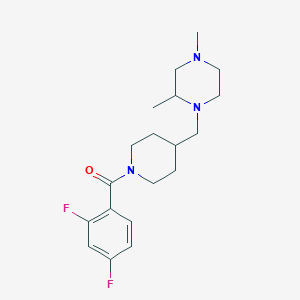
(2,4-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,4-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C12H13F2NO . It is related to a class of compounds known as piperazine derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a difluorophenyl group and a piperidinyl group through a methanone bridge . The exact 3D structure and conformation would require further computational or experimental studies.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. Piperazine compounds, in general, are known to participate in various chemical reactions due to their versatile structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 225.24 . Other physical and chemical properties such as boiling point, melting point, and partition coefficient are predicted to be 304.51°C, 89.81°C, and 2.36 respectively .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Mallesha and Mohana (2014) explored the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. Some compounds, including 4b and 5e, exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential for further research in this area (Mallesha & Mohana, 2014).
Synthesis Techniques
Zheng Rui (2010) conducted research on synthesizing (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate. This process involved amidation, Friedel-crafts acylation, and hydration, achieving a reasonable overall yield (Zheng Rui, 2010).
Structural and Theoretical Studies
Karthik et al. (2021) investigated the structural, thermal, and optical properties of a compound related to (2,4-Difluorophenyl)(piperidin-4-yl)methanone. They used spectroscopic techniques, X-ray diffraction, and density functional theory calculations, finding that the compound has a stable structure in the temperature range of 20-170°C (Karthik et al., 2021).
Anticancer and Antimicrobial Research
Patel et al. (2011) synthesized pyridine derivatives related to (2,4-Difluorophenyl)(piperidin-4-yl)methanone and evaluated their in vitro antimicrobial activity. The study noted variable activity against bacteria and fungi, contributing to the understanding of the compound's potential in medical applications (Patel, Agravat, & Shaikh, 2011).
Polymer Science Application
Shi et al. (2017) developed a difluoro aromatic ketone monomer similar to (2,4-Difluorophenyl)(piperidin-4-yl)methanone for preparing poly(arylene ether sulfone)s. This research contributes to the understanding of the compound's utility in advanced polymer synthesis (Shi et al., 2017).
Safety and Hazards
Orientations Futures
Future research could focus on exploring the therapeutic potential of this compound, given the observed anti-inflammatory effects of related compounds . Additionally, more detailed studies on the synthesis, chemical reactions, and physical properties of this compound could provide valuable insights.
Propriétés
IUPAC Name |
(2,4-difluorophenyl)-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F2N3O/c1-14-12-22(2)9-10-24(14)13-15-5-7-23(8-6-15)19(25)17-4-3-16(20)11-18(17)21/h3-4,11,14-15H,5-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYQHGNXTJCZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methylbenzyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2978843.png)
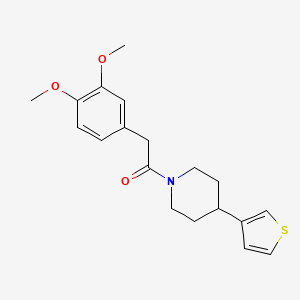
amine](/img/structure/B2978846.png)
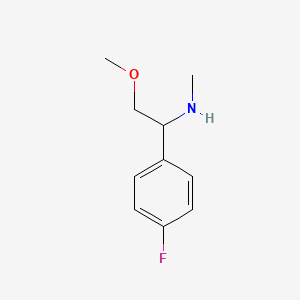
![(5S)-5-methyl-5-[(1S)-4-methyl-5-oxo-3-cyclohexenyl]-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2978851.png)
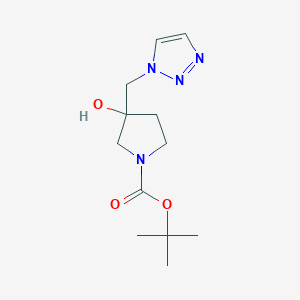
![3-(2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2978854.png)

![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one 2hcl](/img/structure/B2978858.png)
![5-Fluoro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2978859.png)
